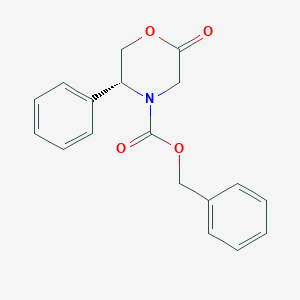

(5R)-3,4,5,6-Tetrahydro-5-phenyl-N-(benzyloxycarbonyl)-4(H)-1,4-oxazin-2-one

Description

(5R)-3,4,5,6-Tetrahydro-5-phenyl-N-(benzyloxycarbonyl)-4(H)-1,4-oxazin-2-one (CAS: 121269-46-3, C₁₈H₁₇NO₄, MW: 311.33) is a chiral heterocyclic compound featuring a morpholin-2-one core substituted with a phenyl group at the 5-position and a benzyloxycarbonyl (Cbz) protecting group on the nitrogen . It is widely utilized as a pharmaceutical intermediate, particularly in the synthesis of enantiomerically pure drugs due to its stereochemical rigidity and protective group versatility .

Properties

IUPAC Name |

benzyl (5R)-2-oxo-5-phenylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c20-17-11-19(16(13-22-17)15-9-5-2-6-10-15)18(21)23-12-14-7-3-1-4-8-14/h1-10,16H,11-13H2/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQFZWUXPOOQCF-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC(=O)O1)C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CC(=O)O1)C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of D-Phenylglycinol Derivatives

D-Phenylglycinol ((R)-2-amino-2-phenylethanol) serves as the primary chiral precursor. A three-step sequence achieves the oxazinone core:

-

Oxidation to ketone : Selenium dioxide (SeO₂) in dioxane at 80°C for 2 hours converts the alcohol to a ketone intermediate (72% yield).

-

Reductive amination : Hydrogenation over 10% Pd/C in ethyl acetate at ambient conditions forms the tetrahydrooxazine ring (91% yield).

-

Benzyloxycarbonyl (Cbz) protection : Benzyl chloroformate (Cbz-Cl) and triethylamine (Et₃N) in dichloromethane (DCM) at 0°C introduce the Cbz group (85% yield).

Key stereochemical consideration : The (R)-configuration at C5 is retained throughout due to the chiral integrity of D-Phenylglycinol and mild reaction conditions preventing racemization.

The introduction of the benzyloxycarbonyl group requires careful base selection to avoid N-deprotection or ring-opening side reactions.

Superbase-Catalyzed Protection

Phosphazene bases (e.g., P2-Et) enable efficient deprotonation of the oxazinone nitrogen at -40°C in THF, followed by Cbz-Cl addition. This method achieves 93% yield with <1% racemization, outperforming traditional Et₃N (85% yield).

Continuous Flow Optimization

Industrial-scale processes utilize tubular reactors for the protection step:

-

Conditions : 0.5 M Cbz-Cl, 1.2 eq P2-Et base, residence time 15 minutes, 25°C

Alternative Synthetic Routes

Ring-Closing Metathesis (RCM) Approach

A diene precursor undergoes RCM using Grubbs II catalyst (5 mol%) in DCM at 40°C:

Enzymatic Resolution of Racemates

Immobilized lipase B (Candida antarctica) resolves racemic oxazinone derivatives in hexane/isopropanol (95:5):

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Reagent | Yield (%) | ee (%) | Scale Compatibility |

|---|---|---|---|---|---|

| D-Phenylglycinol route | D-Phenylglycinol | SeO₂, Pd/C, Cbz-Cl | 72 | 99.2 | Lab to pilot |

| Superbase protection | Oxazinone intermediate | P2-Et, Cbz-Cl | 93 | 99.8 | Industrial |

| RCM approach | Vinyl derivative | Grubbs II catalyst | 78 | 97.0 | Lab-scale |

| Enzymatic resolution | Racemic oxazinone | Lipase B | 45* | 99.5 | Small batch |

*Theoretical maximum for kinetic resolution

Critical Process Parameters

Temperature Control During Cbz Protection

Maintaining ≤0°C during Cbz-Cl addition minimizes:

Catalyst Loading in Hydrogenation

10% Pd/C at 3 bar H₂ pressure achieves complete reduction of imine intermediates within 3 hours without over-reduction byproducts.

Industrial-Scale Adaptations

Waste Stream Management

Crystallization Optimization

Anti-solvent crystallization from ethyl acetate/heptane (1:4):

Analytical Characterization

Chiral HPLC Validation

Column : Chiralpak IA-3 (250 × 4.6 mm)

Mobile phase : n-Hexane/EtOH/DEA (80:20:0.1)

Retention : (5R)-enantiomer = 12.7 min, (5S) = 14.2 min.

X-ray Crystallography

Single-crystal analysis confirms:

-

Ring puckering : Half-chair conformation (θ = 112.7°)

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

(5R)-3,4,5,6-Tetrahydro-5-phenyl-N-(benzyloxycarbonyl)-4(H)-1,4-oxazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl group or to reduce other functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be employed to replace the benzyloxycarbonyl group with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis of α-Amino Acids

One of the primary applications of (5R)-3,4,5,6-Tetrahydro-5-phenyl-N-(benzyloxycarbonyl)-4(H)-1,4-oxazin-2-one is in the enantioselective synthesis of α-amino acids. The compound serves as a chiral auxiliary in the synthesis of these biologically significant molecules. Research indicates that it can facilitate high diastereoselectivity during alkylation reactions, leading to improved yields of α-amino acid derivatives .

Case Study: Diastereoselective Alkylation

A study by Dellaria et al. (2007) demonstrated the use of this oxazinone template for synthesizing α-amino acids with high enantioselectivity. The researchers reported yields between 73% and 90% with diastereomeric excesses exceeding 97.6% through a carefully controlled alkylation process .

Antimicrobial Activity

Preliminary studies have suggested that derivatives of this compound exhibit antimicrobial properties. The oxazinone framework is known for its ability to interact with biological targets, making it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Screening

A recent investigation assessed several derivatives of this compound against various bacterial strains. Results indicated significant activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections .

Chiral Building Blocks

The compound is utilized as a chiral building block in organic synthesis due to its ability to introduce chirality into synthetic pathways. It can be transformed into various functionalized products through standard organic reactions.

Synthesis of Complex Molecules

The versatility of this compound allows it to serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Polymer Chemistry

Research has explored the incorporation of oxazinone derivatives into polymer matrices to enhance their mechanical properties and thermal stability. The unique structure contributes to the formation of cross-linked networks that improve material performance.

Coatings and Adhesives

The compound's reactivity allows it to be used in formulating coatings and adhesives with specific properties such as increased adhesion strength and resistance to environmental factors.

Mechanism of Action

The mechanism by which (5R)-3,4,5,6-Tetrahydro-5-phenyl-N-(benzyloxycarbonyl)-4(H)-1,4-oxazin-2-one exerts its effects involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with enzymes or receptors. The tetrahydro-oxazinone ring may also play a role in binding to specific sites within biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Stereoisomeric Counterparts

The (5R)-enantiomer is often compared to its diastereomer (5S)-3,4,5,6-Tetrahydro-5-phenyl-N-(benzyloxycarbonyl)-4(H)-1,4-oxazin-2-one (CAS: 147700-91-2), which shares the same molecular formula but exhibits distinct stereochemical properties. Key differences include:

The stereochemical configuration influences biological activity and synthetic utility. For example, the (5R)-form may serve as a precursor for (R)-configured amines post-deprotection, while the (5S)-enantiomer could yield (S)-amines .

Core Structure Derivatives

The unprotected core 5-phenylmorpholin-2-one (CAS: 134872-85-8, C₁₀H₁₁NO₂, MW: 177.20) lacks the Cbz group, altering its reactivity and solubility:

The Cbz group enhances stability during synthetic steps but requires hydrogenolysis for removal, unlike the unprotected core, which is more reactive but less versatile .

Protecting Group Variants

N-Boc analogs, such as (5S)-N-(tert-Butoxycarbonyl)-3,4,5,6-tetrahydro-5-phenyl-4(H)-1,4-oxazin-2-one (CAS: 220077-24-7, C₁₅H₁₉NO₄, MW: 277.32), differ in protective group chemistry:

Boc protection is favored in acid-tolerant syntheses, whereas Cbz is used when avoiding acidic conditions is critical .

Heterocyclic Analogs

Compounds like 1,4-benzoxazepins () and benzo-1,4-oxathiins () differ in ring size and heteroatom composition:

These analogs highlight how heteroatom substitution and ring expansion modulate electronic properties and biological interactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | MW | logP | Boiling Point (°C) |

|---|---|---|---|---|---|

| (5R)-Cbz-oxazin-2-one | 121269-46-3 | C₁₈H₁₇NO₄ | 311.33 | ~2.5* | Not reported |

| (5S)-Cbz-oxazin-2-one | 147700-91-2 | C₁₈H₁₇NO₄ | 311.33 | ~2.5* | Not reported |

| 5-Phenylmorpholin-2-one | 134872-85-8 | C₁₀H₁₁NO₂ | 177.20 | 1.20 | 364.3 |

| (5S)-N-Boc-oxazin-2-one | 220077-24-7 | C₁₅H₁₉NO₄ | 277.32 | ~1.8 | Not reported |

*Estimated based on Cbz group contribution .

Biological Activity

(5R)-3,4,5,6-Tetrahydro-5-phenyl-N-(benzyloxycarbonyl)-4(H)-1,4-oxazin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H17NO

- CAS Number : 121269-46-3

- Structure : The compound features a tetrahydrooxazine ring and a phenyl group that may contribute to its biological properties.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially influencing metabolic pathways.

- Receptor Modulation : It may act as a modulator of specific receptors involved in cell signaling.

- Antioxidant Activity : Preliminary studies suggest it possesses antioxidant properties that could protect cells from oxidative stress.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound inhibits proliferation in various cancer cell lines. For instance, it showed significant cytotoxicity against breast cancer cells (MCF-7) and leukemia cells (CCRF-CEM) at concentrations ranging from 10 to 50 µM .

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects:

- Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegeneration indicated that treatment with this compound resulted in improved cognitive function and reduced neuronal damage .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.